REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][N:6]=2.[Mn]([O-])(=O)(=O)=[O:13].[K+].[OH2:18]>C(O)(=O)C>[CH3:1][S:2]([C:3]1[S:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][N:6]=2)(=[O:13])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
CSC=1SC2=NC=CC=C2N1
|
Name
|
|
Quantity
|
47.3 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for another 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous sodium sulfite
|
Type
|
STIRRING
|
Details
|
The resulting mixture was vigorously stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting solution was partitioned between EtOAc and saturated Na2CO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the residue was added aq. Na2CO3 until the pH
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1SC2=NC=CC=C2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.201 mmol | |
AMOUNT: MASS | 43 mg | |
YIELD: PERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |